

# GSK1702934A: A Selective TRPC6 Agonist for Research and Drug Discovery

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## Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1702934A** is a potent and selective small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these channels, which are implicated in a variety of cellular processes, including calcium signaling, vascular tone regulation, and cardiac function.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **GSK1702934A**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualization of associated signaling pathways and workflows.

## Core Data Summary

The following tables summarize the key quantitative parameters of **GSK1702934A** activity on TRPC3 and TRPC6 channels.

Parameter	hTRPC3	hTRPC6	Reference
EC50 (μM)	~ 0.08	~ 0.44	<sup>[1]</sup>
pEC50	-	6.6	

Table 1: In Vitro Potency of **GSK1702934A** on Human TRPC3 and TRPC6 Channels. EC50 (half-maximal effective concentration) values were determined by whole-cell patch-clamp experiments in HEK293 cells expressing the respective recombinant human channels. The pEC50 value for hTRPC6 was determined by calcium imaging in HEK-TRPC6 cells.

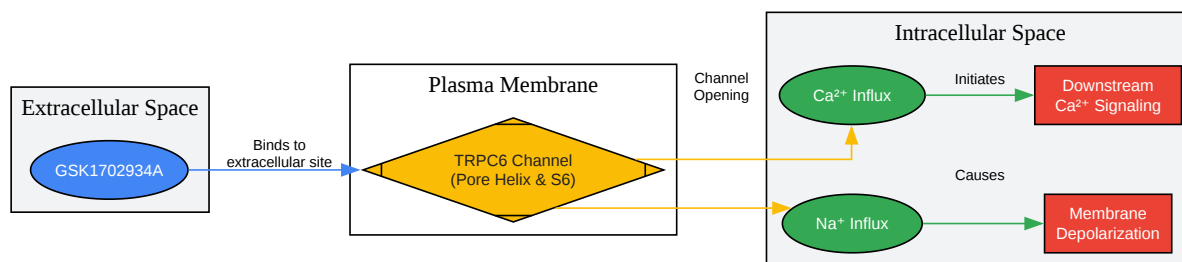
Parameter	mTRPC6	Reference
EC50 (μM)	0.78 ± 0.16	[3]

Table 2: In Vitro Potency of **GSK1702934A** on Mouse TRPC6 Channels. The EC50 value was determined by whole-cell patch-clamp experiments in cells expressing the recombinant mouse channel.

## Mechanism of Action

**GSK1702934A** directly activates TRPC6 channels by binding to an extracellularly accessible orthosteric site.[3] This binding site is located in a cavity formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[3] Key residues involved in the binding of **GSK1702934A** and other activators like M085 have been identified through mutagenesis studies and include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[3][4] Activation of TRPC6 by **GSK1702934A** leads to an influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, into the cell, thereby depolarizing the cell membrane and increasing the intracellular calcium concentration.[1] This bypasses the need for phospholipase C (PLC) activation, which is a common upstream signaling event for TRPC channel activation.

## Signaling Pathway Diagram



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Caption: **GSK1702934A** directly activates TRPC6 leading to cation influx.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **GSK1702934A**.

### Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording **GSK1702934A**-induced currents in HEK293 cells heterologously expressing TRPC6.

#### 1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Transiently transfect cells with a plasmid encoding human or mouse TRPC6 using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
- Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.

## 2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
- **GSK1702934A** Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

## 3. Recording Procedure:

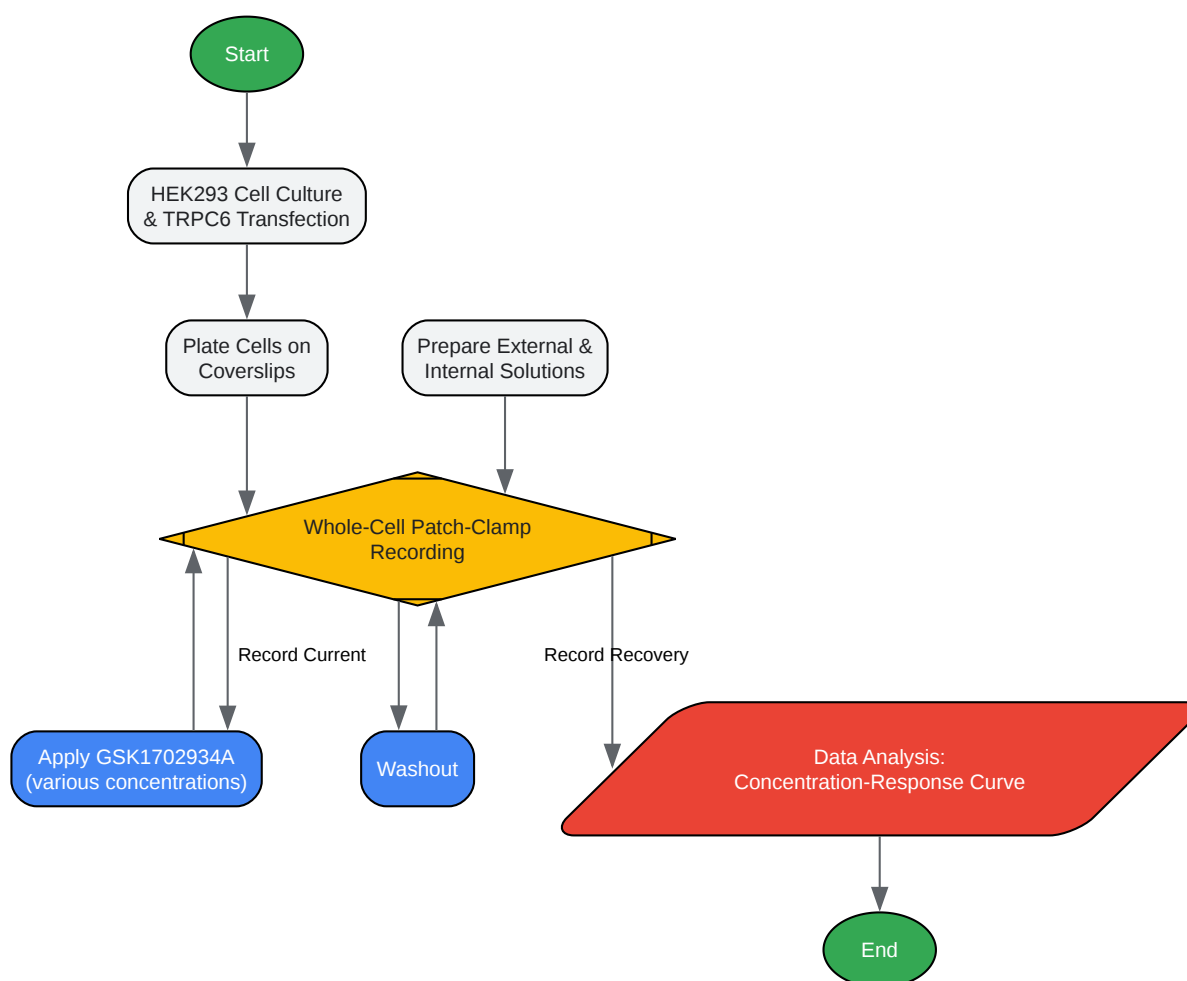
- Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal with a transfected cell (identified by fluorescence) and then rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
- Apply different concentrations of **GSK1702934A** via the perfusion system and record the resulting currents.
- Wash out the compound with the external solution to observe the reversibility of the effect.

## 4. Data Analysis:

- Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV).

- Construct concentration-response curves by plotting the current amplitude against the **GSK1702934A** concentration.
- Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

## Experimental Workflow: Whole-Cell Patch-Clamp



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Caption: Workflow for characterizing **GSK1702934A** with patch-clamp.

## Intracellular Calcium Imaging

This protocol describes the measurement of **GSK1702934A**-induced changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in HEK293 cells stably expressing TRPC6.

### 1. Cell Culture:

- Culture HEK-TRPC6 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO<sub>2</sub> incubator.
- Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

### 2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final dye concentration is typically 1-5 µM.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Wash the cells twice with the physiological salt solution to remove extracellular dye.

### 3. Calcium Measurement:

- Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
- Record a stable baseline fluorescence for 1-2 minutes.
- Add **GSK1702934A** at various concentrations to the wells using an automated injector or by manual pipetting.
- Continue to record the fluorescence signal for several minutes to capture the full response.

### 4. Data Analysis:

- Quantify the change in fluorescence intensity over time. For single-wavelength dyes like Fluo-4, the response is often expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence ( $F/F_0$ ). For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated.
- Construct concentration-response curves by plotting the peak fluorescence change against the **GSK1702934A** concentration.
- Fit the data to determine the  $pEC_{50}$  or  $EC_{50}$ .

## In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for assessing the in vivo effects of **GSK1702934A** on blood pressure in conscious Sprague Dawley rats.<sup>[1]</sup>

### 1. Animal Preparation:

- Use adult male Sprague Dawley rats.
- Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous compound administration.
- Allow the animals to recover from surgery for at least 24 hours.

### 2. Experimental Setup:

- House the rats in individual cages that allow for free movement.
- Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
- Allow the animal to acclimatize to the setup for at least 30 minutes before starting the experiment.

### 3. Dosing and Measurement:

- Record a stable baseline blood pressure for at least 30 minutes.

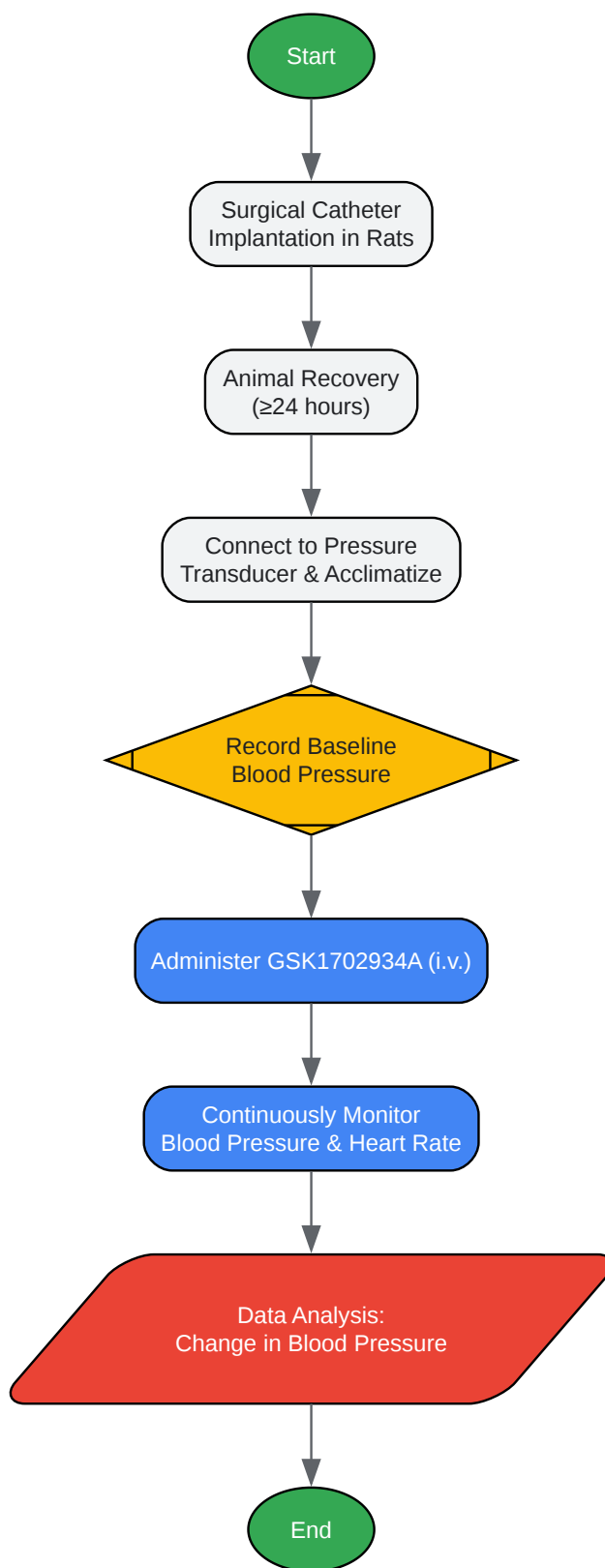
- Administer **GSK1702934A** intravenously (i.v.) as a bolus injection at doses ranging from 0.3 to 3 mg/kg.<sup>[1]</sup>
- Prepare the dosing solution in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor).
- Continuously monitor and record blood pressure and heart rate before, during, and after compound administration until the parameters return to baseline.

#### 4. Data Analysis:

- Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the recorded waveforms.
- Determine the peak change in blood pressure from baseline for each dose.
- Plot the change in blood pressure against the administered dose to assess the dose-dependent effects of **GSK1702934A**.

## Experimental Workflow: In Vivo Blood Pressure Measurement





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Caption: Workflow for in vivo blood pressure studies with **GSK1702934A**.

## Conclusion

**GSK1702934A** is a well-characterized and selective agonist of TRPC3 and TRPC6 channels. Its direct mechanism of action and potent activity make it an indispensable tool for elucidating the complex roles of these channels in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **GSK1702934A** in their studies.

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Address: 3281 E Guasti Rd

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